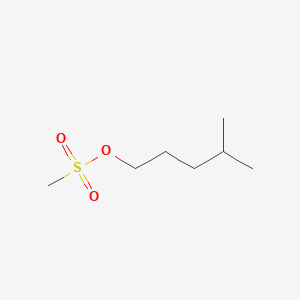

4-Methyl-1-pentyl methanesulfonate

Descripción

4-Methyl-1-pentyl methanesulfonate is an alkyl methanesulfonate ester characterized by a branched alkyl chain (4-methylpentyl group) attached to a methanesulfonate moiety. Methanesulfonate esters are widely studied for their roles as alkylating agents in organic synthesis and biochemical research. The branched alkyl chain likely influences its reactivity, solubility, and toxicity compared to linear-chain methanesulfonates or metal-based sulfonates.

Propiedades

Fórmula molecular |

C7H16O3S |

|---|---|

Peso molecular |

180.27 g/mol |

Nombre IUPAC |

4-methylpentyl methanesulfonate |

InChI |

InChI=1S/C7H16O3S/c1-7(2)5-4-6-10-11(3,8)9/h7H,4-6H2,1-3H3 |

Clave InChI |

UCCPSECWHYGABJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCOS(=O)(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Branched vs.

- Organic vs. Inorganic: Lead methanesulfonate, as a metal salt, exhibits distinct reactivity (e.g., corrosivity to metals ) compared to organic esters.

Reactivity and Solvolysis Behavior

Methanesulfonate esters undergo solvolysis (e.g., acetolysis) via nucleophilic substitution mechanisms. Key findings from analogous compounds include:

- Steric Effects : Equatorial methanesulfonate groups in decalin systems exhibit slower solvolysis rates than axial counterparts due to reduced steric strain . For 4-methyl-1-pentyl methanesulfonate, the branched alkyl chain may similarly hinder solvolysis compared to linear esters like ethyl methanesulfonate.

- Polar Effects : Substituent orientation (e.g., dipole alignment) in methanesulfonates can alter reaction rates by up to 10-fold . The electron-donating methyl branch in 4-methyl-1-pentyl methanesulfonate may moderate polar effects compared to electron-withdrawing groups.

Reactivity Ranking (Qualitative) :

Ethyl methanesulfonate : High reactivity due to small, unhindered alkyl group.

4-Methyl-1-pentyl methanesulfonate : Moderate reactivity (steric hindrance slows kinetics).

Menthyl p-toluenesulfonate : Low reactivity (bulky substituent impedes nucleophilic attack) .

Toxicity and Health Effects

Key Insights :

- Ethyl methanesulfonate is a potent mutagen due to its ability to alkylate DNA .

- 4-Methyl-1-pentyl methanesulfonate may exhibit lower acute toxicity than lead methanesulfonate (which releases toxic metal oxides ) but shares alkylation risks common to organic sulfonates.

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.